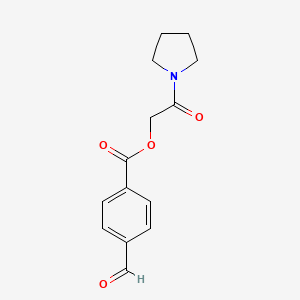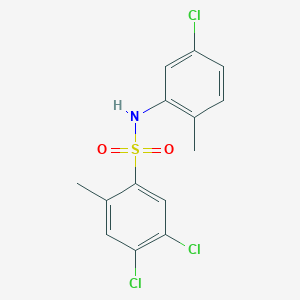
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Functionalization
A significant application in scientific research for compounds related to Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is in the area of catalytic functionalization. Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. This method employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate, showcasing the utility of similar compounds in selective monoarylation of primary sp3 C-H bonds and in alkylation of sp3 and sp2 C-H bonds (Shabashov & Daugulis, 2010).
Iron-Catalyzed Ortho-Alkylation
Research by Fruchey, Monks, and Cook (2014) demonstrates the use of 8-aminoquinoline-based aryl carboxamides in direct ortho-alkylation. Employing an iron source and phenylmagnesium bromide, this research achieved high yields and regioselectivity in benzylation reactions. This method highlights the role of similar quinoline derivatives in facilitating such chemical transformations (Fruchey, Monks, & Cook, 2014).
Synthesis and Cytotoxic Activity
In the realm of medicinal chemistry, Bu et al. (2001) synthesized 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines bearing cationic side chains from aminoanthraquinones. These compounds, closely related to the chemical structure , were tested for cytotoxicity, showing varying degrees of activity against colon tumors in mice. The study underscores the potential of quinoline derivatives in the development of new therapeutic agents (Bu et al., 2001).
Antibacterial Properties
Al-Hiari et al. (2007) focused on the antibacterial properties of 8-nitrofluoroquinolone derivatives, which share structural similarities with Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Their research involved synthesizing new compounds and evaluating their effectiveness against gram-positive and gram-negative bacterial strains, demonstrating the potential of quinoline derivatives in antibiotic development (Al-Hiari et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-(methylthio)benzaldehyde with ethyl 8-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and esterification with methyl iodide.", "Starting Materials": [ "4-(methylthio)benzaldehyde", "ethyl 8-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "methyl iodide" ], "Reaction": [ "Condensation of 4-(methylthio)benzaldehyde with ethyl 8-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of acetic acid and refluxing for 6 hours to form the Schiff base", "Reduction of the Schiff base with sodium borohydride in methanol at room temperature to form the amine", "Esterification of the amine with methyl iodide in the presence of potassium carbonate and DMF at 60°C for 12 hours to form the final product, Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate" ] } | |
Numéro CAS |
1251596-28-7 |
Nom du produit |
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Formule moléculaire |
C19H17ClN2O3S |
Poids moléculaire |
388.87 |
Nom IUPAC |
methyl 8-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-19(24)15-17(21-10-11-6-8-12(26-2)9-7-11)13-4-3-5-14(20)16(13)22-18(15)23/h3-9H,10H2,1-2H3,(H2,21,22,23) |
Clé InChI |
ZYTWTTXVDRZSOW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2680650.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2680653.png)
![ethyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2680654.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide](/img/structure/B2680656.png)



![5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2680664.png)
![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)
![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)